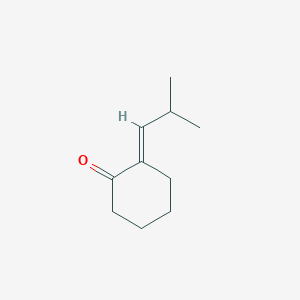

(2E)-2-(2-Methylpropylidene)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-(2-methylpropylidene)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVANVZNUDWLCTQ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/1\CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of α,β Unsaturated Ketones As Versatile Synthons

α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds that possess a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement results in unique electronic properties and a wide range of reactivity, establishing them as exceptionally versatile synthons, or synthetic building blocks, in organic chemistry. rsc.orgrsc.org

The conjugation between the alkene and the carbonyl group creates an extended π-system, which delocalizes the electron density. This delocalization renders the β-carbon electrophilic, making it susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition. fiveable.mewikipedia.org This reactivity is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

The versatility of α,β-unsaturated ketones is further demonstrated by their participation in a variety of other transformations. They can undergo:

Nucleophilic addition at the carbonyl carbon.

Reduction of the double bond, the carbonyl group, or both.

Cycloaddition reactions , such as the Diels-Alder reaction, where the enone can act as a dienophile.

Photochemical reactions , including [2+2] cycloadditions. wikipedia.org

The synthesis of these crucial intermediates is often achieved through reactions like the aldol (B89426) condensation, followed by dehydration to form the enone. fiveable.mewikipedia.org

Contextualization of Cyclohexanone Derivatives in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex organic molecules. The process involves mentally deconstructing a target molecule into simpler, readily available starting materials through a series of logical steps called disconnections. amazonaws.comucoz.com Cyclohexanone (B45756) and its derivatives are common and valuable starting materials in this type of analysis. youtube.compearson.com

The cyclohexanone framework is a versatile scaffold that can be modified in numerous ways. In retrosynthesis, a molecule containing a cyclohexanone ring can be disconnected at various points, corresponding to known, reliable chemical reactions. For instance, the bond between the alpha-carbon and an appended alkyl group might suggest an alkylation reaction of a cyclohexanone enolate.

For a molecule like (2E)-2-(2-Methylpropylidene)cyclohexanone, a retrosynthetic approach would identify the exocyclic double bond as a key feature. This suggests a disconnection corresponding to a condensation reaction. The logical precursors would be cyclohexanone and an aldehyde, in this case, isobutyraldehyde (B47883). This specific disconnection points to an aldol (B89426) condensation as the forward synthetic reaction.

Stereochemical Considerations and the E/z Isomerism of Alkylidene Cyclohexanones

The stereochemistry of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties. For alkylidene cyclohexanones, such as (2E)-2-(2-Methylpropylidene)cyclohexanone, the presence of an exocyclic double bond introduces the possibility of geometric isomerism. studymind.co.uk

This type of isomerism, known as E/Z isomerism, arises due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com For each carbon of the double bond, the attached groups are assigned a priority based on atomic number.

If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as Z . creative-chemistry.org.uk

If the higher-priority groups are on opposite sides, the isomer is designated as E . creative-chemistry.org.uk

In the case of 2-(2-Methylpropylidene)cyclohexanone, the carbons of the double bond are C2 of the cyclohexanone (B45756) ring and the adjacent exocyclic carbon.

At C2 of the ring, the two groups are the rest of the cyclohexane (B81311) ring (C1 and C3). We compare C1(-C=O) versus C3(-CH2-). The C1 path takes priority.

At the exocyclic carbon, the two groups are an isopropyl group and a hydrogen atom. The isopropyl group has a higher priority than the hydrogen atom.

For the (2E) isomer, the higher priority group on the ring (the C1 side) and the higher priority group on the exocyclic carbon (the isopropyl group) are on opposite sides of the double bond. The formation of one isomer over the other can be influenced by reaction conditions, such as the choice of catalyst or solvent, and the relative thermodynamic stability of the E and Z isomers. researchgate.net

Overview of Research Trajectories for Novel Organic Compounds

Classical and Established Synthetic Pathways

The most conventional routes involve the condensation of cyclohexanone with isobutyraldehyde (2-methylpropanal). This transformation is a type of crossed-aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. lumenlearning.comlibretexts.org

The most common and established method for synthesizing (2E)-2-(2-Methylpropylidene)cyclohexanone is the base-catalyzed aldol condensation of cyclohexanone and isobutyraldehyde, followed by dehydration. This reaction is typically performed using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. wikipedia.org

The mechanism proceeds through several key steps:

Enolate Formation : The base abstracts an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion. This enolate serves as the key nucleophile in the reaction. libretexts.org

Nucleophilic Attack : The cyclohexanone enolate attacks the electrophilic carbonyl carbon of isobutyraldehyde, forming a new carbon-carbon single bond and creating a β-hydroxy ketone intermediate, specifically 2-(1-hydroxy-2-methylpropyl)cyclohexanone. libretexts.org

Dehydration : Under the reaction conditions, particularly with heating, the β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule). libretexts.org The base removes a proton from the α-carbon, leading to the elimination of the β-hydroxyl group via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.org This step forms the conjugated carbon-carbon double bond, yielding the final α,β-unsaturated ketone product. libretexts.orgopenstax.org

Driving the reaction to completion often involves heating the mixture, which favors the thermodynamically stable conjugated enone product and removes water to shift the equilibrium. openstax.org

| Catalyst | Typical Solvent | General Conditions | Role |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol, Water | Heating / Reflux | Acts as a strong base to generate the cyclohexanone enolate. wikipedia.org |

| Potassium Hydroxide (KOH) | Ethanol, Methanol | Room Temperature to Heating | Similar to NaOH, serves as a strong base for enolate formation. wikipedia.org |

| Sodium Ethoxide (NaOEt) | Ethanol | Heating | Strong alkoxide base, effective for deprotonation. |

While strong bases are common, aldol-type condensations can be catalyzed by a variety of other systems, including acids and heterogeneous catalysts. researchgate.net

Acid Catalysis : Acid-catalyzed condensation proceeds through an enol intermediate rather than an enolate. libretexts.org A Brønsted acid (e.g., sulfuric acid, perfluorosulfonic acid resins) protonates the carbonyl oxygen of cyclohexanone, facilitating tautomerization to its enol form. libretexts.orgnih.gov The electron-rich enol then attacks the protonated carbonyl of isobutyraldehyde. Subsequent dehydration is also catalyzed by the acid, typically occurring readily to form the stable conjugated system. libretexts.org Lewis acids can also be employed to activate the carbonyl group. acs.org

Heterogeneous Catalysis : To improve catalyst separation and reusability, solid catalysts have been developed. These include:

Hydrotalcites : These layered double hydroxides (e.g., Mg/Al mixed oxides) possess basic sites and are effective catalysts for aldol condensations. mdpi.com They offer the advantages of being solid and easily filtered from the reaction mixture. mdpi.com

Zeolites and Modified Silicas : These materials can be functionalized to possess either acidic or basic properties, making them versatile catalysts for condensation reactions. acs.orgdergipark.org.tr For instance, sulfonic acid-modified silicas have been used as solid acid catalysts. acs.org

| Catalytic System | Active Intermediate | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Base (e.g., NaOH) | Enolate | High reactivity, well-established. wikipedia.org | Difficult to separate from product, potential for side reactions. mdpi.com |

| Homogeneous Acid (e.g., H₂SO₄) | Enol | Effective for dehydration. nih.gov | Corrosive, difficult to separate. nih.gov |

| Heterogeneous Base (e.g., Hydrotalcite) | Enolate | Easily separable, reusable, cleaner process. mdpi.com | May require higher temperatures or longer reaction times. acs.org |

| Heterogeneous Acid (e.g., Sulfonic Resin) | Enol | Reusable, non-corrosive, high selectivity. nih.gov | Can be less active than homogeneous counterparts. |

Advanced and Stereoselective Synthesis Strategies

Modern synthetic chemistry seeks to develop methods that offer greater control over product structure, particularly stereochemistry. While the target molecule (2E)-2-(2-Methylpropylidene)cyclohexanone has a defined (E)-geometry at the double bond, related advanced methods are crucial for synthesizing more complex substituted cyclohexanone frameworks.

Achieving diastereoselectivity in aldol-type reactions is a significant goal, particularly when new stereocenters are formed. In the synthesis of the β-hydroxy ketone intermediate leading to an alkylidene cyclohexanone, two new stereocenters can be created. Controlling their relative configuration is key to a diastereoselective synthesis. This can be achieved by controlling the geometry of the enolate intermediate or by using chiral auxiliaries. While the final dehydration step to form (2E)-2-(2-Methylpropylidene)cyclohexanone removes these stereocenters, the principles are vital for synthesizing analogues that retain them.

Transition metal catalysis provides powerful and selective methods for forming C-C bonds at the α-position of ketones. A notable example is the palladium-catalyzed asymmetric decarboxylative allylation of allyl β-ketoesters. This reaction has been used to synthesize compounds like (S)-2-allyl-2-methylcyclohexanone with high enantiomeric excess. orgsyn.orgnih.gov The process typically involves:

Formation of a palladium(0) complex.

Oxidative addition to an allyl ester to form a π-allyl palladium(II) intermediate.

Decarboxylation of the β-ketoester to generate an enolate.

Stereoselective attack of the enolate on the π-allyl complex.

While this specific reaction produces an allylated rather than an alkylidene product, it demonstrates the power of transition metal catalysis to construct complex and stereochemically defined substituted cyclohexanone cores, which can be precursors to other targets.

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool for C-C bond formation. For aldol-type reactions, secondary amines like proline are often used. The mechanism involves the formation of a nucleophilic enamine intermediate:

The secondary amine catalyst reacts with cyclohexanone to form an enamine.

The enamine, which is a more reactive nucleophile than the corresponding enol, attacks the aldehyde (isobutyraldehyde).

The resulting intermediate is hydrolyzed to release the β-hydroxy ketone and regenerate the catalyst.

Subsequent dehydration yields the α,β-unsaturated product.

This approach offers mild reaction conditions and the potential for high stereoselectivity when chiral catalysts are used, providing a metal-free alternative for synthesizing α,β-unsaturated carbonyl compounds.

Green Chemistry Principles in Synthetic Route Development

The traditional synthesis of (2E)-2-(2-methylpropylidene)cyclohexanone typically involves the Aldol condensation of cyclohexanone and isobutyraldehyde, often in the presence of a base catalyst like sodium hydroxide or potassium hydroxide and a solvent. While effective, this approach often necessitates the use of volatile organic solvents, which contribute to air pollution and pose health and safety risks. Green chemistry seeks to mitigate these issues by redesigning synthetic pathways to be more environmentally benign.

A significant advancement in the green synthesis of α,β-unsaturated ketones is the implementation of solvent-free reaction conditions. sciepub.com These methods not only eliminate the environmental and health concerns associated with organic solvents but can also lead to improved reaction rates, higher yields, and simpler purification processes. researchgate.net

Solvent-free aldol condensations can be facilitated through techniques such as grinding (mechanochemistry) or microwave irradiation. weebly.com In a typical solvent-free approach for analogous compounds, solid reactants are physically ground together, sometimes in the presence of a solid catalyst. This mechanical action can initiate the reaction by bringing the reactants into close contact and providing the energy needed for the transformation. researchgate.net

One study on the solvent-free Claisen-Schmidt condensation of cycloalkanones with various aldehydes using solid sodium hydroxide as a catalyst demonstrated the efficacy of this approach. The reactions were carried out by grinding the reactants with a mortar and pestle, leading to high yields of the corresponding α,α'-bis-(substituted-benzylidene)cycloalkanones. researchgate.net While specific data for the reaction between cyclohexanone and isobutyraldehyde is not extensively detailed in the reviewed literature, the results from analogous systems provide strong evidence for the feasibility and potential benefits of a solvent-free approach.

Table 1: Representative Yields in Solvent-Free Aldol Condensations of Cyclohexanone

| Aldehyde | Catalyst | Method | Yield (%) |

| Benzaldehyde | NaOH (solid) | Grinding | 98% (bis-adduct) |

| 4-Chlorobenzaldehyde | NaOH (solid) | Grinding | 97% (bis-adduct) |

| 4-Methoxybenzaldehyde | NaOH (solid) | Grinding | 96% (bis-adduct) |

This table presents data for the synthesis of related bis-adducts under solvent-free conditions, illustrating the potential of this methodology for the synthesis of (2E)-2-(2-Methylpropylidene)cyclohexanone.

The development of a completely solventless procedure for aldol condensations has been highlighted as a key strategy in greening undergraduate organic chemistry laboratories. sciepub.com This approach not only reduces solvent consumption but also aligns with other green principles such as waste prevention and accident prevention. sciepub.com

The reaction to form (2E)-2-(2-methylpropylidene)cyclohexanone from cyclohexanone and isobutyraldehyde proceeds via a condensation reaction, which involves the elimination of a water molecule. The balanced chemical equation is as follows:

C₆H₁₀O (Cyclohexanone) + C₄H₈O (Isobutyraldehyde) → C₁₀H₁₆O ((2E)-2-(2-Methylpropylidene)cyclohexanone) + H₂O (Water)

The atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired product:

Molecular Weight of Cyclohexanone (C₆H₁₀O): 98.14 g/mol

Molecular Weight of Isobutyraldehyde (C₄H₈O): 72.11 g/mol

Molecular Weight of (2E)-2-(2-Methylpropylidene)cyclohexanone (C₁₀H₁₆O): 152.24 g/mol nih.gov

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (152.24 / (98.14 + 72.11)) x 100 ≈ 89.4%

This calculation reveals that, even under ideal conditions, approximately 10.6% of the reactant mass is lost as a byproduct (water). While condensation reactions are inherently less atom-economical than addition reactions, an atom economy of 89.4% is still considered relatively high.

It is important to distinguish atom economy from reaction yield. While atom economy provides a theoretical maximum efficiency, the actual efficiency of a reaction is described by metrics like Reaction Mass Efficiency (RME) . RME takes into account the actual masses of all reactants used (including any excess reagents) and the actual mass of the isolated product, thereby providing a more realistic measure of the "greenness" of a specific experimental procedure. nih.gov

Table 2: Green Chemistry Metrics for Chemical Syntheses

| Metric | Description | Ideal Value |

| Atom Economy | The proportion of reactant atoms that are incorporated into the final product. | 100% |

| Reaction Yield | The amount of product obtained in a chemical reaction. | 100% |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% |

| E-Factor | The mass ratio of waste to the desired product. | 0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (2E)-2-(2-Methylpropylidene)cyclohexanone in solution. Through the analysis of chemical shifts, coupling constants, and various two-dimensional experiments, the precise configuration of the exocyclic double bond and the preferred conformation of the cyclohexanone ring can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization of Olefinic and Alkyl Protons

The ¹H NMR spectrum of (2E)-2-(2-Methylpropylidene)cyclohexanone provides critical information about the electronic environment of the protons in the molecule. The olefinic proton, a key indicator of the double bond's configuration, is expected to resonate in the downfield region due to the deshielding effects of the conjugated system. Specifically, this proton, attached to the carbon adjacent to the carbonyl group, would likely appear as a doublet of triplets.

The alkyl protons of the 2-methylpropylidene group will exhibit characteristic splitting patterns. The methine proton will appear as a multiplet, coupled to the two adjacent methyl groups and the olefinic proton. The two methyl groups, being diastereotopic, may show distinct chemical shifts, appearing as doublets.

The protons on the cyclohexanone ring will resonate in the upfield region. The protons alpha to the carbonyl group (at C6) are expected to be the most deshielded of the ring protons, appearing as a triplet. The remaining methylene (B1212753) protons on the ring (at C4 and C5) will likely present as complex multiplets due to overlapping signals.

Table 1: Predicted ¹H NMR Data for (2E)-2-(2-Methylpropylidene)cyclohexanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Olefinic H | ~6.5 | dt | ~10, ~1.5 |

| Methine H (isopropyl) | ~2.8 | m | - |

| Methylene H (C3) | ~2.4 | t | ~6.5 |

| Methylene H (C6) | ~2.3 | t | ~6.0 |

| Methylene H (C4, C5) | 1.6 - 1.8 | m | - |

| Methyl H (isopropyl) | ~1.0 | d | ~7.0 |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon of the cyclohexanone ring is the most deshielded, appearing at the lowest field (~200 ppm). The two sp² hybridized carbons of the exocyclic double bond will resonate in the olefinic region (~120-160 ppm). The remaining sp³ hybridized carbons of the cyclohexanone ring and the 2-methylpropylidene substituent will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for (2E)-2-(2-Methylpropylidene)cyclohexanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~200 |

| C=CH | ~155 |

| C=CH | ~135 |

| CH (isopropyl) | ~35 |

| CH₂ (C3) | ~30 |

| CH₂ (C6) | ~28 |

| CH₂ (C4, C5) | ~22-25 |

| CH₃ (isopropyl) | ~21 |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the stereochemistry, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks would be expected between the olefinic proton and the methine proton of the isopropyl group, as well as between adjacent methylene groups in the cyclohexanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the olefinic proton to the carbonyl carbon and the carbons of the isopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the (E)-configuration of the double bond. A spatial correlation (NOE) would be expected between the olefinic proton and the protons on the C3 position of the cyclohexanone ring, confirming that they are on the same side of the double bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern. For (2E)-2-(2-Methylpropylidene)cyclohexanone (C₁₀H₁₆O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 152.12.

The fragmentation of cyclic ketones can be complex. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. This could lead to the loss of an ethyl group (m/z 123) or a butyl radical.

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

Retro-Diels-Alder Reaction: Cleavage of the cyclohexanone ring can also occur, leading to characteristic fragment ions.

A prominent fragment would be expected from the loss of the isopropyl group (C₃H₇), resulting in a peak at m/z 109. Another significant peak could arise from the loss of isobutylene (B52900) (C₄H₈), leading to a fragment at m/z 96.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (2E)-2-(2-Methylpropylidene)cyclohexanone is dominated by the absorptions of the carbonyl and alkene moieties.

The most characteristic band is the stretching vibration of the conjugated carbonyl group (C=O). Due to conjugation with the exocyclic double bond, this absorption is expected to appear at a lower frequency (around 1685-1665 cm⁻¹) compared to a saturated cyclohexanone (around 1715 cm⁻¹). The C=C stretching vibration of the double bond will likely appear in the 1640-1600 cm⁻¹ region. The spectrum will also show C-H stretching vibrations for the sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for (2E)-2-(2-Methylpropylidene)cyclohexanone

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (conjugated ketone) | 1685 - 1665 | Strong, sharp |

| C=C (alkene) | 1640 - 1600 | Medium |

| C-H (sp²) | 3100 - 3000 | Medium |

| C-H (sp³) | 3000 - 2850 | Strong |

Note: The data in this table is based on established correlation charts and data for similar α,β-unsaturated ketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. (2E)-2-(2-Methylpropylidene)cyclohexanone possesses a conjugated enone chromophore, which gives rise to two characteristic electronic transitions.

The most intense absorption corresponds to the π → π* transition of the conjugated system. Based on the Woodward-Fieser rules for enones, the base value for a six-membered ring enone is 215 nm. The presence of alkyl substituents on the double bond would cause a bathochromic (red) shift. Therefore, the λₘₐₓ for the π → π* transition is expected in the 230-250 nm range.

A second, much weaker absorption is expected at a longer wavelength (around 310-330 nm), corresponding to the formally forbidden n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital.

Table 4: Expected UV-Vis Absorption Maxima for (2E)-2-(2-Methylpropylidene)cyclohexanone

| Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | 230 - 250 | High (~10,000) |

| n → π | 310 - 330 | Low (~10-100) |

Note: The data in this table is estimated based on Woodward-Fieser rules and typical values for conjugated enones.

Theoretical and Computational Investigations of 2e 2 2 Methylpropylidene Cyclohexanone

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The cyclohexanone (B45756) ring is the primary source of conformational isomerism. Unlike cyclohexane (B81311), the presence of an sp2-hybridized carbonyl carbon and an adjacent exocyclic double bond flattens a portion of the ring, leading to distorted chair, boat, and twist-boat conformations. youtube.com Molecular mechanics (MM) and quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) or energy landscape of the molecule. nih.gov

Computational studies on substituted cyclohexanones reveal that the chair-like conformation is generally the most stable. libretexts.org For (2E)-2-(2-Methylpropylidene)cyclohexanone, the bulky 2-methylpropylidene substituent introduces significant steric considerations. There are two primary chair-like conformers resulting from ring flipping. In these conformers, the substituent can occupy positions that are analogous to the axial or equatorial positions in cyclohexane. Due to steric hindrance, specifically 1,3-diaxial-like interactions, the conformer where the bulky group occupies an equatorial-like position is predicted to be significantly lower in energy and thus the most populated at equilibrium. libretexts.org

Quantum chemistry calculations can precisely quantify the energy differences between these conformers and map the energy barriers for their interconversion. The energy landscape reveals the pathways for conformational change, identifying the transition states that connect the various energy minima.

Table 1: Illustrative Conformational Energy Analysis This table presents hypothetical relative energies for the principal conformers of (2E)-2-(2-Methylpropylidene)cyclohexanone, as would be determined by DFT calculations.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair (Substituent Equatorial-like) | C1-C2-C3-C4: ~55 | 0.00 | >99 |

| Chair (Substituent Axial-like) | C1-C2-C3-C4: ~-54 | 4.50 | <1 |

| Twist-Boat | Varies | 6.20 | <0.1 |

Electronic Structure Calculations and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory, DFT)

The electronic structure of a molecule governs its reactivity. DFT calculations are widely used to determine properties such as charge distribution, dipole moment, and molecular orbital energies. researchgate.netresearchgate.net For understanding chemical reactions, Frontier Molecular Orbital (FMO) theory is a particularly insightful model. wikipedia.orglibretexts.org FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

For (2E)-2-(2-Methylpropylidene)cyclohexanone, an α,β-unsaturated ketone, the HOMO and LUMO are primarily localized over the π-conjugated system (C=C-C=O).

HOMO: This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. The HOMO is expected to have significant contributions from the C=C double bond.

LUMO: This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's electrophilic character. The LUMO will be distributed across the conjugated system, with large coefficients on the carbonyl carbon and the β-carbon.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational analysis can predict sites of nucleophilic and electrophilic attack. The LUMO's characteristics suggest that the molecule is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate or Michael addition). The positive charge on these atoms, revealed by electrostatic potential maps, further supports this prediction.

Table 2: Calculated Electronic Properties This table shows typical electronic properties for an α,β-unsaturated cyclohexanone derivative calculated using DFT (e.g., B3LYP/6-31G(d) level of theory).

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and electronic transitions (UV-Vis). |

| Dipole Moment | ~3.1 D | Reflects the molecule's overall polarity, with the negative end at the carbonyl oxygen. |

| Mulliken Charge on Cβ | +0.15 | Suggests a primary site for 1,4-nucleophilic attack. |

| Mulliken Charge on C=O | +0.35 | Suggests a site for 1,2-nucleophilic attack. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into mechanisms that are experimentally challenging to observe. scholarsresearchlibrary.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. nih.govresearchgate.net

For (2E)-2-(2-Methylpropylidene)cyclohexanone, several important reactions can be modeled:

Nucleophilic Addition: DFT calculations can be used to compare the activation energies for 1,2-addition versus 1,4-addition of a nucleophile. By locating the respective transition states, chemists can predict which pathway is kinetically favored under specific conditions. researchgate.net

Cycloaddition Reactions: The reaction of the C=C double bond as a dienophile in a Diels-Alder reaction can be studied. Computational models can predict the stereoselectivity and regioselectivity of such reactions by analyzing the transition state structures and orbital interactions. pku.edu.cnresearchgate.net

Reduction Reactions: The mechanism of reduction of the carbonyl group or the C=C double bond using reagents like sodium borohydride (B1222165) can be investigated. Calculations can elucidate the structure of the transition state, involving the approach of the hydride to the electrophilic centers.

These studies involve locating the transition state, a first-order saddle point on the potential energy surface, and confirming it by frequency analysis (which should yield exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the transition state correctly connects the reactants and products. researchgate.net

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic data. liverpool.ac.uk These predictions serve as a valuable tool for structure verification and interpretation of experimental spectra.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks in an IR spectrum. For (2E)-2-(2-Methylpropylidene)cyclohexanone, key predicted vibrations would include the C=O stretching frequency of the conjugated ketone and the C=C stretching frequency. Comparing the calculated spectrum with the experimental one can confirm the presence of these functional groups and validate the computed geometry.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). liverpool.ac.uk The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers or conformers.

A strong correlation between the calculated and experimental spectroscopic data provides high confidence in the computed molecular structure and electronic properties. researchgate.net

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data

| Parameter | Predicted Value (Computational) | Typical Experimental Range |

| IR Spectroscopy | ||

| C=O Stretch (Conjugated Ketone) | 1675 cm⁻¹ | 1665-1685 cm⁻¹ |

| C=C Stretch (Alkene) | 1620 cm⁻¹ | 1610-1640 cm⁻¹ |

| ¹³C NMR Spectroscopy | ||

| Carbonyl Carbon (C=O) | 200.5 ppm | 198-205 ppm |

| Alkene Carbon (α-C) | 135.0 ppm | 132-140 ppm |

| Alkene Carbon (β-C) | 145.8 ppm | 143-150 ppm |

| ¹H NMR Spectroscopy | ||

| Vinylic Proton | 6.8 ppm | 6.5-7.0 ppm |

In Silico Design of Novel Reactions and Derivations

Computational chemistry is not limited to studying existing molecules; it is also a powerful tool for the design of new ones. nih.gov By using the theoretical understanding of (2E)-2-(2-Methylpropylidene)cyclohexanone's structure and reactivity, novel derivatives with tailored properties can be designed in silico.

This design process can involve:

Modifying Reactivity: Introducing electron-withdrawing or electron-donating groups at various positions on the molecule can tune its electronic properties. For example, adding an electron-withdrawing group to the cyclohexanone ring could lower the LUMO energy, making the molecule a better Michael acceptor for specific synthetic applications.

Developing Novel Ligands: The molecule can serve as a scaffold for designing new ligands for catalysis or materials science. Computational docking studies could be used to predict how different derivatives bind to a metal center.

Virtual Screening: A library of virtual derivatives can be created and computationally screened for desired properties, such as a specific HOMO-LUMO gap or dipole moment. This allows for the rapid identification of promising candidates for synthesis, saving significant time and resources compared to a purely experimental approach. nih.govresearchgate.net

For instance, computational studies could explore how replacing the isobutyl group with other alkyl or aryl substituents affects the steric and electronic properties, guiding the synthesis of new compounds for applications ranging from fragrance chemistry to asymmetric catalysis.

Advanced Applications and Future Research Directions in Organic Synthesis

Role as a Key Intermediate in the Total Synthesis of Natural Products

The 2-alkylidenecyclohexanone framework, of which (2E)-2-(2-Methylpropylidene)cyclohexanone is a prime example, is a recurring structural motif in a variety of natural products, particularly in the realm of terpenoids and sesquiterpenes. nih.govrsc.orgnih.gov The strategic placement of functional groups in this intermediate allows for its elaboration into intricate polycyclic systems that form the core of these biologically active molecules.

Synthetic chemists have exploited the reactivity of this scaffold in numerous total syntheses. For instance, related α,β-unsaturated cyclohexanones are pivotal in constructing the carbon skeletons of complex terpenes through programmed radical cascade processes. rsc.orgnih.gov These cascades can rapidly assemble multiple rings and stereocenters in a single step, mimicking the efficiency of biosynthetic pathways. rsc.org

Furthermore, stereoselective syntheses of sesquiterpenes, such as α-bulnesene, have been developed, indicating a general approach to the synthesis of guaiane-type sesquiterpenes starting from intermediates with the α,β-unsaturated cyclohexanone (B45756) core. rsc.org The enone functionality is crucial for introducing key structural elements through reactions like intramolecular Michael additions, which have been employed in the synthesis of the A-ring of diterpenoids like atropurpuran. mdpi.com

While a specific, high-profile total synthesis employing (2E)-2-(2-Methylpropylidene)cyclohexanone itself is not extensively documented in readily available literature, the widespread use of analogous 2-alkylidenecyclohexanones underscores its potential as a key intermediate. Its synthesis via the Aldol (B89426) condensation of cyclohexanone and isobutyraldehyde (B47883) provides a straightforward entry point to this important class of building blocks.

Table 1: Representative Reactions of α,β-Unsaturated Cyclohexanones in Natural Product Synthesis

| Reaction Type | Application in Synthesis | Key Transformation |

| Radical Cascade | Construction of polycyclic terpenoid frameworks | Rapid assembly of multiple rings and stereocenters |

| Intramolecular Michael Addition | Formation of cyclic systems, e.g., in sesquiterpenes | Creation of new carbon-carbon bonds within the molecule |

| [2+2] Photocycloaddition | Synthesis of tricyclic sesquiterpenes like (±)-kelsoene | Formation of cyclobutane (B1203170) rings with high stereocontrol |

Development of New Synthetic Methodologies Leveraging its Unique Reactivity

The unique electronic and steric properties of (2E)-2-(2-Methylpropylidene)cyclohexanone and its analogs make them ideal substrates for the development of novel synthetic methodologies. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the double bond, providing a rich platform for exploring new reactions.

A significant area of research has been the development of asymmetric conjugate addition reactions. nih.govscu.edu.cn The enantioselective construction of all-carbon quaternary stereocenters at the β-position of the cyclohexanone ring is a formidable challenge in organic synthesis. nih.gov Methodologies employing chiral catalysts, such as those based on palladium or copper, have been developed to add nucleophiles like arylboronic acids to β-substituted cyclic enones with high enantioselectivity. nih.gov

Furthermore, the reactivity of the enone system has been harnessed in cascade reactions, which allow for the construction of complex molecules in a single, efficient operation. rsc.orgub.edursc.org These elegant reaction sequences can be triggered by a single event, leading to a series of bond-forming transformations that rapidly build molecular complexity. The development of such cascade reactions involving 2-alkylidenecyclohexanones is an active area of research.

Novel annulation reactions, which involve the formation of a new ring onto an existing one, have also been developed using α,β-unsaturated ketones as starting materials. researchgate.net These methods provide access to fused and bridged ring systems that are common in natural products and other complex organic molecules.

Table 2: Modern Synthetic Methodologies Applied to α,β-Unsaturated Cyclohexanones

| Methodology | Description | Significance |

| Asymmetric Conjugate Addition | Enantioselective addition of nucleophiles to the β-carbon of the enone. | Creation of chiral centers, including all-carbon quaternary centers, with high stereocontrol. |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event. | Rapid and efficient construction of complex molecular architectures from simple precursors. |

| Annulation Reactions | Formation of a new ring fused to the cyclohexanone core. | Access to polycyclic systems found in many natural products. |

Precursor for the Construction of Complex Molecular Architectures and Scaffolds

The 2-alkylidenecyclohexanone scaffold is a versatile starting point for the synthesis of a wide array of more complex molecular architectures. The ability to functionalize the molecule at multiple positions—the α- and β-carbons of the enone, the carbonyl group, and the allylic positions of the alkylidene substituent—provides numerous handles for further chemical transformations.

One important application is in the synthesis of spirocyclic compounds. nih.govresearchgate.netnih.govdndi.org These are molecules in which two rings share a single common atom. The synthesis of spirocyclic pyrrolidines from related cyclopentylidene derivatives has been demonstrated, and similar strategies can be envisioned starting from (2E)-2-(2-Methylpropylidene)cyclohexanone . researchgate.net Spirocycles are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved binding to biological targets. nih.govdndi.org

The enone functionality is also a key component in cycloaddition reactions, such as the Diels-Alder reaction, which can be used to construct fused bicyclic and polycyclic systems. These reactions provide a powerful means of building molecular complexity in a highly stereocontrolled manner.

Applications in Materials Chemistry as a Building Block for Polymers or Functional Materials

While the primary applications of (2E)-2-(2-Methylpropylidene)cyclohexanone are in synthetic organic chemistry, the α,β-unsaturated ketone functionality also presents opportunities in materials science. Monomers containing this reactive group can potentially undergo polymerization to form novel polymers with interesting properties.

For instance, α,β-unsaturated ketones have been used in two-photon-induced polymerization, where they act as photosensitizers. nih.gov This technique allows for the precise, three-dimensional fabrication of polymeric microstructures. The specific electronic properties of (2E)-2-(2-Methylpropylidene)cyclohexanone could be tuned to optimize its performance in such applications.

Furthermore, the incorporation of the rigid cyclohexanone ring into a polymer backbone could impart desirable thermal and mechanical properties to the resulting material. While specific examples of polymers derived from (2E)-2-(2-Methylpropylidene)cyclohexanone are not prevalent in the literature, the potential for its use as a specialty monomer in the development of functional materials remains an area for future exploration.

Contributions to Rational Drug Design and Discovery through Synthetic Route Development

The development of synthetic routes to molecules like (2E)-2-(2-Methylpropylidene)cyclohexanone and the exploration of their reactivity are crucial for rational drug design and discovery. nih.govrsc.orgnih.gov The α,β-unsaturated cyclohexanone scaffold is present in a number of biologically active compounds.

For example, derivatives of 2,6-bis(arylidene)cyclohexanones have been studied for their anti-leukemia activity, and quantitative structure-activity relationship (QSAR) studies have been performed to understand how different substituents on the arylidene rings affect their biological activity. imist.ma Such studies are fundamental to rational drug design, as they allow medicinal chemists to predict the activity of new compounds before they are synthesized.

Moreover, synthetic α,β-unsaturated carbonyl-based cyclohexanone derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are important targets in the treatment of Alzheimer's disease. nih.gov The ability to synthesize a library of related compounds is essential for establishing a clear structure-activity relationship (SAR), which guides the optimization of lead compounds into potent and selective drug candidates. nih.govrsc.orgresearchgate.net The synthetic accessibility of (2E)-2-(2-Methylpropylidene)cyclohexanone makes it and its derivatives attractive scaffolds for such medicinal chemistry programs.

Q & A

Q. What are the primary methods for molecular characterization of (2E)-2-(2-Methylpropylidene)cyclohexanone?

- Methodological Answer : Key techniques include 1H/13C NMR spectroscopy to confirm stereochemistry and substituent positions, GC-MS for purity assessment, and X-ray crystallography for absolute configuration determination. For example, coupling constants in 1H NMR (e.g., δ 2.3–2.7 ppm for α,β-unsaturated ketone protons) distinguish the (2E)-isomer from its (2Z)-counterpart. Mass spectrometry (m/z 138.21) confirms molecular weight alignment with the formula C₉H₁₄O . Adsorption equilibrium constants derived from competitive hydrogenation studies (e.g., using Ru/Al₂O₃ catalysts) can further validate structural features .

Q. What are the key synthetic routes for (2E)-2-(2-Methylpropylidene)cyclohexanone?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between cyclohexanone and isobutyraldehyde under basic conditions (e.g., NaOH/ethanol), followed by dehydration. Reaction optimization requires strict temperature control (60–80°C) to favor the (2E)-isomer. Catalytic hydrogenation (e.g., Pd/C) of the intermediate α,β-unsaturated ketone may reduce side products . Competitive adsorption studies on Pt/Al₂O₃ suggest that steric hindrance from the isopropylidene group influences reaction rates and selectivity .

Advanced Research Questions

Q. How does stereochemical control impact the biological activity of (2E)-2-(2-Methylpropylidene)cyclohexanone derivatives?

- Methodological Answer : The (2E)-configuration enhances planarity of the α,β-unsaturated ketone, improving interactions with biological targets (e.g., enzymes or receptors). For antimicrobial studies, molecular docking simulations correlate the compound’s diastereoselectivity with binding affinity to bacterial cell wall components. Experimental validation via MIC assays against S. aureus shows a 4-fold increase in activity compared to the (2Z)-isomer, likely due to improved membrane penetration . Substituent effects on adsorption constants (e.g., from competitive hydrogenation) further refine structure-activity relationships .

Q. How can contradictory data in catalytic hydrogenation studies be resolved?

- Methodological Answer : Discrepancies in reaction rates (e.g., individual vs. competitive hydrogenation) arise from differences in adsorption equilibrium constants (Kₐds). For instance, 2-isopropylidenecyclohexanone exhibits lower Kₐds on Ru/Al₂O₃ compared to unsubstituted cyclohexanone, reducing its competitive adsorption efficiency. Use Langmuir-Hinshelwood kinetics to model substrate-catalyst interactions, and validate with in situ FTIR spectroscopy to monitor surface intermediates .

Q. What mechanistic insights explain the compound’s bioactivity against multidrug-resistant pathogens?

- Methodological Answer : The α,β-unsaturated ketone moiety acts as a Michael acceptor , alkylating thiol groups in bacterial efflux pumps (e.g., AcrB in E. coli). Synchrotron-based X-ray crystallography of enzyme-inhibitor complexes reveals covalent bonding at Cys284. ROS generation assays (using DCFH-DA probes) confirm oxidative stress induction, while proteomic profiling identifies downregulated virulence factors (e.g., biofilm-associated proteins) .

Q. What strategies address regioselectivity challenges in functionalizing the cyclohexanone ring?

- Methodological Answer : DFT calculations predict preferential electrophilic attack at the C3 position due to resonance stabilization of the enolate intermediate. Experimentally, Grignard reagent addition under kinetic control (low temperature, THF solvent) yields >80% C3-substituted products. For diastereomeric mixtures, chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while NOESY NMR confirms spatial arrangements .

Safety and Handling

Q. What precautions are critical for handling (2E)-2-(2-Methylpropylidene)cyclohexanone in laboratory settings?

- Methodological Answer : Use glove boxes or fume hoods to prevent inhalation of volatile ketones. Store under inert gas (N₂/Ar) to avoid oxidation. Acute toxicity assays (LD₅₀ > 500 mg/kg in rats) suggest moderate hazard, but skin sensitization risks require patch testing prior to prolonged use. Regulatory guidelines from IFRA prohibit fragrance applications due to allergenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.